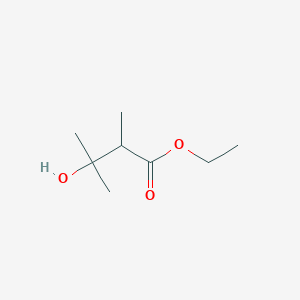

Ethyl 3-hydroxy-2,3-dimethylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-2,3-dimethylbutanoate is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as Ethyl β-hydroxybutyrate and Ethyl 3-hydroxybutyrate .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 160.2108 .Scientific Research Applications

Pyrolysis Kinetics

Chuchani and Martin (1983) studied the gas-phase elimination of ethyl 3,3-dimethylbutanoate and similar compounds. They observed that the reactions were homogeneous and unimolecular, following a first-order rate law. This research provides insight into the kinetics of ethyl esters in high-temperature conditions, which is relevant for understanding their behavior in industrial processes (Chuchani & Martin, 1983).

Cyanohydrin Synthesis

Powell et al. (1978) discussed the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid from 3-hydroxy-3-methyl-2-butanone through cyanohydrin synthesis. This research is important for understanding the chemical pathways and reactions involving ethyl 3-hydroxy-2,3-dimethylbutanoate and its derivatives (Powell et al., 1978).

Isotopic Labelling for NMR Studies

Ayala et al. (2012) proposed a synthetic route for producing 2-hydroxy-2-ethyl-3-oxobutanoate for specific labelling of Ile methyl-γ(2) groups in proteins. This approach is significant for solution NMR studies of high molecular weight proteins, which can include derivatives of this compound (Ayala et al., 2012).

Microbial Reduction in Stereochemistry

Nakamura et al. (1990) explored the microbial reduction of ethyl 2-allyl-3-oxobutanoate, leading to the formation of corresponding syn-hydroxy ester. This study provides insight into the stereochemical control in microbial reduction, which is relevant for the production of specific chiral compounds (Nakamura et al., 1990).

Biosynthesis of Chiral Intermediates

Ye et al. (2011) reviewed the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs. They discussed the asymmetric reduction of ethyl esters and the potential for large-scale industrial production, which is relevant for the application of this compound derivatives in pharmaceuticals (Ye et al., 2011).

Preparation of Chiral Synthons for Drugs

Guindon et al. (1985) described the synthesis of a key chiral synthon using ethyl derivatives, which is crucial for the production of statins, a class of cholesterol-lowering drugs. This research highlights the role of ethyl ester derivatives in the synthesis of important pharmaceutical compounds (Guindon et al., 1985).

properties

IUPAC Name |

ethyl 3-hydroxy-2,3-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-11-7(9)6(2)8(3,4)10/h6,10H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXASSQYFJWHKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2738798.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)

![Pyridin-3-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2738801.png)

![3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2738802.png)

![3-Cyclobutyl-6-[4-(6-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738805.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)